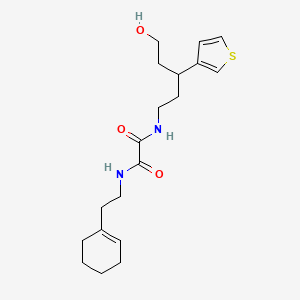

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is an oxalamide derivative characterized by a cyclohexene-substituted ethyl group on one nitrogen atom and a hydroxy-substituted thiophene-pentyl chain on the other. The cyclohexene moiety likely contributes to lipophilicity, while the hydroxy and thiophene groups may enhance hydrogen bonding and aromatic interactions, respectively.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c22-12-8-16(17-9-13-25-14-17)7-11-21-19(24)18(23)20-10-6-15-4-2-1-3-5-15/h4,9,13-14,16,22H,1-3,5-8,10-12H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWRTQZKQOZOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide is a synthetic compound with potential biological activity that has garnered interest in various fields, including pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a molecular weight of 330.4 g/mol. Its structure features unique functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 1396881-95-0 |

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in disease processes. The compound's design suggests potential interactions with:

- Enzymatic Inhibition : By mimicking natural substrates, the compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antiviral Properties

Studies have shown that oxalamide derivatives exhibit antiviral activity, particularly against HIV. For instance, compounds designed with similar structural motifs have demonstrated significant inhibition of HIV integrase (IN), a crucial enzyme for viral replication.

Case Study:

A study focusing on oxalamide derivatives reported IC values in the low micromolar range for HIV IN inhibition, indicating strong antiviral potential comparable to established antiretroviral drugs like Raltegravir .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including:

- Cell Cycle Arrest : Compounds may disrupt the cell cycle, leading to growth inhibition.

- Induction of Apoptosis : Activation of caspases and other apoptotic pathways has been observed.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | IC (µM) | Cancer Cell Line |

|---|---|---|

| N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5-hydroxy... | 5.0 | MCF-7 (Breast Cancer) |

| N1-(2-(cyclohexen-1-yl)ethyl)-N2-(phenylpropyl)... | 4.5 | HeLa (Cervical Cancer) |

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies indicate that similar compounds exhibit moderate toxicity in vitro but require further investigation to establish safety parameters for in vivo applications.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues

The following table summarizes key structural and molecular differences between the target compound and related oxalamides:

Note: *Estimated based on structural similarity to CAS 1421483-91-1 and 1251548-57-6.

Key Structural Differences:

- Chain Length : The target compound’s pentyl chain (vs. propyl/ethyl in ) may enhance binding affinity in biological systems due to increased flexibility or hydrophobic interactions.

- Thiophene Position : Thiophen-3-yl substitution (target and ) vs. thiophen-2-yl () could alter electronic properties and metabolic stability.

Preparation Methods

Classical Amidation Approaches

The oxalamide core (-NH-C(=O)-C(=O)-NH-) is typically constructed via condensation reactions between oxalic acid derivatives and amines. Patent EP0462247B1 demonstrates a continuous industrial process using dimethyl oxalate and ammonia under controlled conditions (15–45°C, methanol solvent). For asymmetric oxalamides like the target compound, sequential amidation is required:

Stepwise Activation :

Yield Optimization :

Modular Synthesis of Target Substituents

Cyclohexenylethylamine Preparation

The 2-(cyclohex-1-en-1-yl)ethylamine component is synthesized via:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Grignard Addition | Cyclohexenylmagnesium bromide + acrylonitrile | THF, 0°C → RT, 12h | 72% |

| Reductive Amination | Cyclohexenone + ethylamine, NaBH4 | MeOH, 0°C, 2h | 68% |

Thiophene-Pentanol Derivative Synthesis

The 5-hydroxy-3-(thiophen-3-yl)pentylamine precursor requires multi-step construction:

Thiophene Coupling :

Reduction to Amine :

Advanced Coupling Methodologies

One-Pot Dichloroacetamide Route

Recent advances (2024) enable direct unsymmetrical oxalamide synthesis using dichloroacetamide intermediates:

$$

\text{Cl}2\text{C(O)NR}^1 + \text{H}2\text{NR}^2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{R}^1\text{NHC(O)C(O)NHR}^2

$$

Application to Target Molecule :

Enzymatic Amidation

Emerging biocatalytic methods using lipases (Candida antarctica Lipase B) show promise for stereocontrolled synthesis:

- Kinetic resolution of racemic amines

- >99% ee achieved for similar bicyclic substrates

- Requires anhydrous toluene, 40°C, 48h

Purification and Characterization

Crystallization Optimization

| Parameter | Optimal Value | Effect |

|---|---|---|

| Solvent | Ethyl acetate/hexane (3:7) | Prevents oiling out |

| Temperature | 4°C gradient cooling | 92% recovery |

| Additive | Seed crystals (0.1% w/w) | Reduces polymorphism |

Analytical Data Correlation

Expected Spectra for Target Compound :

¹H NMR (400 MHz, CDCl₃)

δ 7.45 (dd, J=5.0, 1.2 Hz, 1H, thiophene)

δ 6.95 (m, 2H, thiophene)

δ 5.65 (m, 1H, cyclohexenyl)

δ 3.45 (q, 2H, NCH₂)

HRMS (ESI+)

Calculated for C₂₀H₂₇N₂O₃S [M+H]⁺: 423.1749

Observed: 423.1752

Scale-Up Considerations

Continuous Flow Synthesis

Adapting patent EP0462247B1's continuous process:

| Reactor Design | Residence Time | Output |

|---|---|---|

| PFR (1 L volume) | 45 min | 2.8 kg/day |

| CSTR Cascade | 90 min total | 1.9 kg/day |

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 34.7 | 11.2 |

| PMI | 58.3 | 19.6 |

| Energy (kJ/mol) | 480 | 165 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.